1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride
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Overview
Description
1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a tert-butoxy group, an ethoxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl alcohol with ethylene glycol to form 1-tert-butoxy-2-ethoxyethane . This intermediate is then reacted with 4-chlorobenzyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy and ethoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The chlorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H21Cl2NO2 |
---|---|
Molecular Weight |
294.21 g/mol |
IUPAC Name |
[4-chloro-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20ClNO2.ClH/c1-13(2,3)17-7-6-16-12-8-11(14)5-4-10(12)9-15;/h4-5,8H,6-7,9,15H2,1-3H3;1H |
InChI Key |
DYLWVUKEQDWTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOC1=C(C=CC(=C1)Cl)CN.Cl |
Origin of Product |
United States |
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